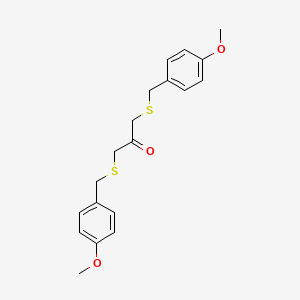
1,3-Bis((4-methoxybenzyl)thio)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is an organic compound with the molecular formula C19H22O3S2 It is characterized by the presence of two 4-methoxybenzylthio groups attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with 1,3-dichloropropan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis((4-methoxybenzyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols can replace the methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylthio derivatives.
Scientific Research Applications
1,3-Bis((4-methoxybenzyl)thio)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its ability to undergo multiple chemical reactions. The compound’s thioether groups may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, potentially leading to the modulation of their functions.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis((4-methoxyphenyl)methyl)propan-2-one: Similar structure but with phenyl groups instead of benzylthio groups.
1,3-Bis((4-methoxybenzyl)oxy)propan-2-one: Similar structure but with oxy groups instead of thio groups.
Uniqueness
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is unique due to the presence of thioether groups, which can impart different chemical and biological properties compared to its oxygen or phenyl analogs. These thioether groups can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H22O3S2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C19H22O3S2/c1-21-18-7-3-15(4-8-18)11-23-13-17(20)14-24-12-16-5-9-19(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
InChI Key |
UNZGDKXJOSJFDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(=O)CSCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


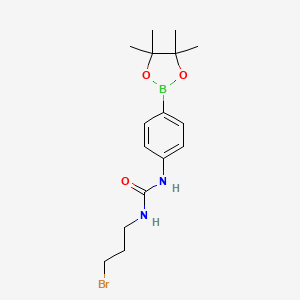


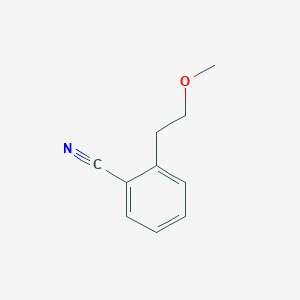
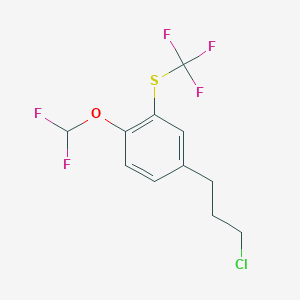
![2,5-Bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B14058642.png)
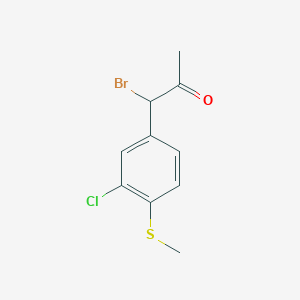
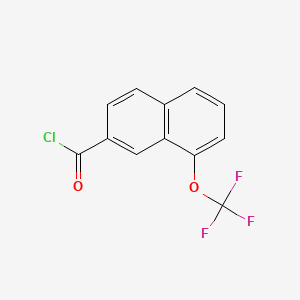


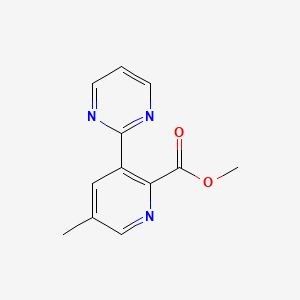


![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
